Apitolisib (GDC-0980) is a potent, orally bioavailable, small molecule inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR) kinases. [] It acts as a dual inhibitor, targeting both PI3K and mTOR signaling pathways, which are frequently dysregulated in various cancers. [, , , ] Apitolisib's primary role in scientific research is as a tool to investigate these pathways and their roles in tumor development, progression, and potential therapeutic targeting.
Apitolisib exhibits its anticancer activity by simultaneously inhibiting both PI3K and mTOR. [, , , ] It blocks all class I PI3K isoforms (α, β, γ, and δ) and both mTOR complexes (mTORC1 and mTORC2). [] This dual inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, survival, and angiogenesis, ultimately leading to tumor cell death or growth arrest. [, , ]
While specific physical and chemical properties are not extensively discussed, one study mentions that Apitolisib demonstrates dose-proportional pharmacokinetics when administered orally. [] Additional research into chemical databases or publications would be necessary for a detailed analysis of its properties.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5